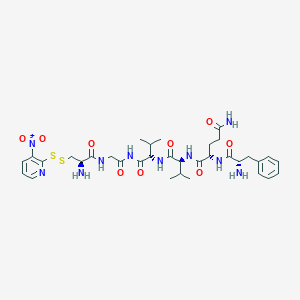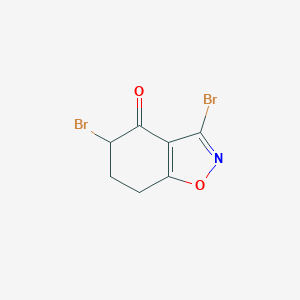
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DBDO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.95 g/mol.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one induces apoptosis, a programmed cell death process, in cancer cells. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one exhibits antitumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one is also readily available and relatively inexpensive, which makes it an attractive compound for research. However, one limitation of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one. One area of interest is the development of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the use of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one as a fluorescent probe for the detection of biomolecules such as DNA and proteins. Additionally, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one can be achieved through various methods, including the reaction of 2-amino-4,5-dibromobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-amino-4,5-dibromobenzoic acid with phosgene in the presence of a base such as triethylamine. These methods have been successfully used to synthesize 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one with high yields and purity.
Aplicaciones Científicas De Investigación
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
139163-12-5 |
|---|---|
Nombre del producto |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
Fórmula molecular |
C7H5Br2NO2 |
Peso molecular |
294.93 g/mol |
Nombre IUPAC |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-2-4-5(6(3)11)7(9)10-12-4/h3H,1-2H2 |
Clave InChI |
QMGAVAMITASBBR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
SMILES canónico |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
Sinónimos |
3,5-DHBAO 3,5-dibromo-6,7-dihydro-1,2-benzisoxazol-4-(5H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



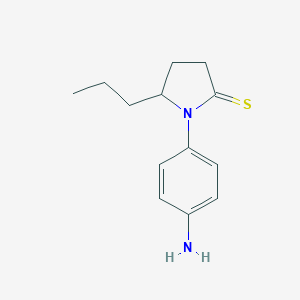
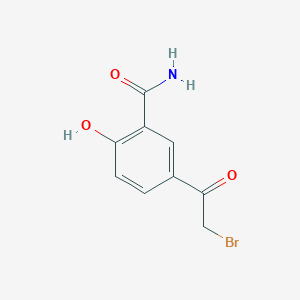
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
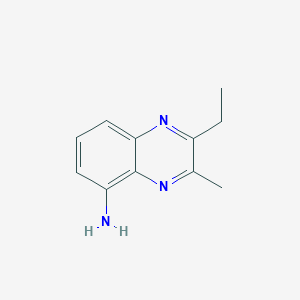




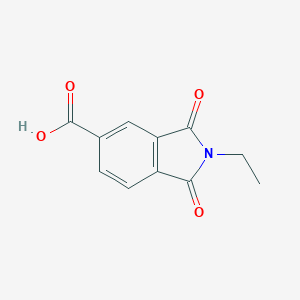
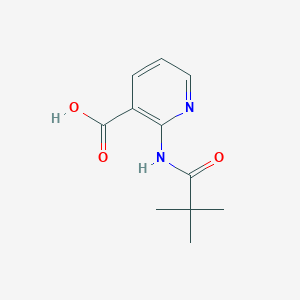
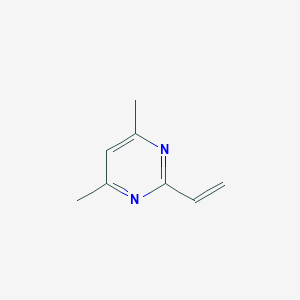
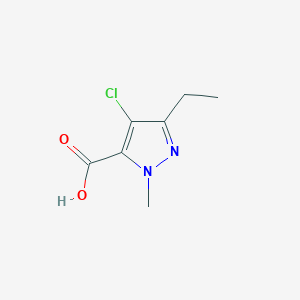
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
